trans-Nonachlor
Overview
Description
Synthesis Analysis
Synthesis approaches for compounds related to trans-Nonachlor often involve oxidative addition reactions and interactions with Grignard reagents or terminal acetylenes for structural modifications. Studies on similar chlorinated and organometallic compounds provide insights into the synthesis mechanisms that could be applicable to trans-Nonachlor or its derivatives (Sen & Chen, 1987).
Molecular Structure Analysis
The crystal structure of trans-Nonachlor has been determined by X-ray diffraction, revealing its orthorhombic space group and confirming the aaa conformation for the chlorine substituents on the cyclopentane ring. This provides a clear understanding of its molecular geometry, which is structurally similar to other cyclodiene compounds (Kennard, Smith, & Schiller, 1985).
Chemical Reactions and Properties
trans-Nonachlor, as part of the chlordane mixture, is known for its bioaccumulation and potential adverse health effects. Its reactivity and stability in various conditions are crucial for understanding its environmental and biological impacts. Studies on its toxicity provide insights into its chemical behavior and interaction with biological systems, indicating liver and kidney as target organs in rats (Bondy et al., 2000).
Physical Properties Analysis
Research on similar chlorinated hydrocarbons and organometallic complexes offers insights into the physical properties of trans-Nonachlor. These studies discuss the crystalline structures, coordination geometries, and molecular dimensions, which are essential for understanding the physical characteristics of such compounds (Alessio et al., 1991).
Chemical Properties Analysis
The chemical properties of trans-Nonachlor, including its reactivity, stability, and interactions with other compounds, are critical for assessing its environmental and health risks. The metabolic fate of trans-Nonachlor in biological systems reveals its conversion to various metabolites, highlighting its chemical behavior and potential for bioaccumulation (Tashiro & Matsumura, 1978).
Scientific Research Applications
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Toxicological Studies
- Field : Toxicology
- Application : “trans-Nonachlor” and “cis-Nonachlor” are components of the pesticide chlordane, which can bioaccumulate in various environmental biota and humans . The study focused on the potential adverse health effects of these components .
- Method : In the study, rats were administered “cis-Nonachlor”, “trans-Nonachlor”, or technical chlordane by gavage for 28 days at doses of 0.25 to 25 mg/kg body weight .
- Results : The study found that “trans-Nonachlor” accumulation in adipose was greater than “cis-Nonachlor” when rats were administered each chemical under identical conditions of dose and exposure . The liver was a target organ in male and female rats, indicated by increased liver weight and histopathological changes consistent with microsomal enzyme induction .
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Environmental Monitoring
- Field : Environmental Health
- Application : The study aimed to investigate temporal trends of serum organochlorine pesticide (OCP) concentrations, including “trans-Nonachlor”, in the general United States population .
- Method : The study used National Health and Nutrition Examination Survey data to calculate the least square geometric means and percent change in OCP concentrations .
- Results : Over 2005–2016, OCP concentrations showed significant downward temporal trends . Females had substantially higher concentrations of certain OCPs, but lower concentrations of Hexachlorobenzene (HCB) and "trans-Nonachlor" .
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Comparative Toxicity Study
- Field : Comparative Toxicology
- Application : The study aimed to compare the toxicity of “trans-Nonachlor”, “cis-Nonachlor”, and technical chlordane .
- Method : Rats were administered each chemical under identical conditions of dose and exposure . The major metabolite oxychlordane accumulated in adipose tissue .
- Results : The approximate toxicity ranking from most to least toxic was “trans-Nonachlor” > technical chlordane > "cis-Nonachlor" . Elevated kidney weights and depressed organic ion transport were observed in males treated with “trans-Nonachlor” and chlordane .
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Environmental Bioaccumulation
- Field : Environmental Science
- Application : The study detected “trans-Nonachlor” in cape petrels of King George Island, which tallies with their presence in samples of gentoo penguins of the Falkland Islands .
- Method : The study did not provide specific methods of how “trans-Nonachlor” was detected in these birds .
- Results : The presence of “trans-Nonachlor” in these birds indicates its bioaccumulation in the environment .
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Autism Research
- Field : Medical Research
- Application : The study aimed to investigate the link between “trans-Nonachlor” and behaviors associated with autism in offspring at age 4–5 .
- Method : The study did not provide specific methods of how “trans-Nonachlor” was detected in serum of mothers during gestation .
- Results : The study found that “trans-Nonachlor” in serum of mothers during gestation has been linked with behaviors associated with autism in offspring at age 4–5 .
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Organochlorine Pollutants Monitoring
- Field : Environmental Science
- Application : The study detected “trans-Nonachlor” in Antarctic seabirds, indicating that these compounds have a global distribution .
- Method : The study did not provide specific methods of how “trans-Nonachlor” was detected in these birds .
- Results : The detection of organochlorine pollutants in Antarctic seabirds is an indication that these compounds have a global distribution . Screening of subcutaneous fat of Antarctic seabirds for organochlorines provides an excellent indication of the occurrence of organochlorine pollutants in Antarctica, and as such an ‘early warning’ for the global dispersion of these compounds .
Safety And Hazards
Trans-Nonachlor is moderately toxic by ingestion6. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes7. It’s also advised to use personal protective equipment and ensure adequate ventilation7.
Future Directions
Research suggests that exposure to trans-Nonachlor and similar compounds may contribute to the development of obesity, dyslipidemia, and insulin resistance, common precursors of type 2 diabetes and cardiovascular diseases5. Future studies should determine if trans-Nonachlor diminishes EGFR signaling in vivo similar to PCBs3.
properties
IUPAC Name |
(1S,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHOKXCPKDPNQU-FLVMBEMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052709, DTXSID40872581 | |
Record name | trans-Nonachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Nonachlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 8.2X10-3 mg/L at 25 °C /Estimated/ | |
Record name | NONACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000001 [mmHg], 1.00X10-6 mm Hg at 25 °C /Extrapolated/ | |
Record name | Nonachlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6385 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NONACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. | |
Record name | NONACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
trans-Nonachlor | |
CAS RN |
5103-73-1, 39765-80-5, 3734-49-4 | |
Record name | cis-Nonachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Nonachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039765805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Nonachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Nonachlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Nonachlor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R,3S,4S,5R,6S,7S)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.0^{2,6}]dec-8-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONACHLOR, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PFJ22N0EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NONACHLOR, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP364CK91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NONACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.